Cas no 1404-23-5 (Pleurotine)

Pleurotine structure
Pleurotine structure
Product Name:Pleurotine
CAS-nummer:1404-23-5
MF:C21H22O5
MW:354.396386623383
CID:903104
PubChem ID:344218
Update Time:2025-04-19

Pleurotine Chemische en fysische eigenschappen

Naam en identificatie

    • Pleurotine
    • (S)-(-)-hexanolide; (S)-5-Hexanolide; (S)-6-Methyltetrahydropyran-2-one; (S)-5-hydroxy-hexanoic acid lactone; (S)-6-methyl-tetrahydro-pyran-2-one; AC1OJJ67; ZINC04521558; (S)-|A-Hexalactone; (-)-|A-Hexalactone; (S)-Tetrahydro-6-methyl-2H-pyran-2-one; (5S)-Methyl-5-pentanolide; (S)-Dihydroparasorbic Acid; (-)-6-Methyl-tetrahydro-2-pyrone; (S)-6-methyltetrahydro-2H-pyran-2-one; (-)-(S)-5-Hexanolide;
    • (1S,4R,5R,8R,15R,18S,21R,22R)-5-methyl-7,16-dioxahexacyclo[13.6.1.01,8.04,21.09,14.018,22]docosa-9(14),11-diene-10,13,17-trione
    • Pleurotin(e)
    • NSC 401005
    • 2H-5,12d-Ethanofuro(4',3',2':4,10)anthra(9,1-b,c)oxepin-2,9,12-trione, 2a,3,4,4a,5,6,7,8a,12b,12c-decahydro-6-methyl-, (2aalpha,4abeta,5beta,6beta,8aalpha,12bbeta,12cbeta,12dbeta)-(-)-
    • PLEUROTINE [MI]
    • Geogenine
    • Q27285210
    • 1404-23-5
    • UNII-O1NJT91NK5
    • 2H-5,12D-ETHANOFURO(4',3',2':4,10)ANTHRA(9,1-BC)OXEPIN-2,9,12-TRIONE, 2A,3,4,4A,5,6,7,8A,12B,12C-DECAHYDRO-6-METHYL-, (2AR,4AS,5S,6S,8AS,12BS,12CS,12DR)-REL-(-)-
    • O1NJT91NK5
    • 2H-5,12D-ETHANOFURO(4',3',2':4,10)ANTHRA(9,1-BC)OXEPIN-2,9,12-TRIONE, 2A,3,4,4A,5,6,7,8A,12B,12C-DECAHYDRO-6-METHYL-, (2A.ALPHA.,4A.BETA.,5.BETA.,6.BETA.,8A.ALPHA.,12B.BETA.,12C.BETA.,12D.BETA.)-(-)-
    • Antibiotic P1
    • CHEMBL1976986
    • 10-Methyl-6a,7,7a,8,9,9a,9b,9c,9d,10,11,12a-dodecahydrobenzo[6,7][1]benzofuro[3,4,5-ijk]cyclopenta[ef][2]benzoxepine-1,4,6(4bH)-trione
    • NSC401005
    • 2H-5,3',2':4,10]anthra[9,1-bc]oxepin-2,9,12-trione, 2a,3,4,4a,5,6,7,8a,12b,12c-decahydro-6-methyl-
    • DTXSID30930780
    • NCI60_003753
    • 2H-5,12d-Ethanofuro[4',3',2':4,10]anthra[9,1-bc]oxepin-2,9,12-trione, 2a,3,4,4a,5,6,7,8a,12b,12c-decahydro-6-methyl-
    • Pleurotin
    • Inchi: 1S/C21H22O5/c1-9-8-25-19-16-14(23)5-4-13(22)15(16)18-17-11(20(24)26-18)2-3-12-10(9)6-7-21(12,17)19/h4-5,9-12,17-19H,2-3,6-8H2,1H3/t9-,10-,11-,12+,17-,18-,19-,21-/m0/s1
    • InChI-sleutel: QCPDBEXGCHOIDE-ZPUAQPQFSA-N
    • LACHT: O1C[C@H](C)[C@@H]2CC[C@@]34[C@@H]1C1C(C=CC(C=1[C@H]1[C@@H]3[C@@H](C(=O)O1)CC[C@@H]42)=O)=O

Berekende eigenschappen

  • Exacte massa: 354.14676
  • Monoisotopische massa: 354.14672380g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 0
  • Complexiteit: 807
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 9
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 69.7Ų

Experimentele eigenschappen

  • PSA: 69.67
Aanbevolen leveranciers
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.